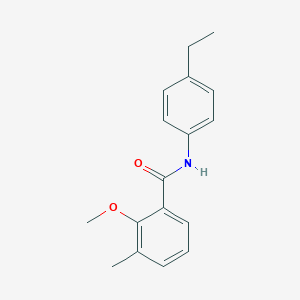
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPM belongs to the class of benzamide derivatives and has been studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species, inhibit the activity of COX-2, and reduce the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of cancer. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide can be synthesized using various methods, including the Friedel-Crafts reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The most commonly used method for synthesizing this compound is the Buchwald-Hartwig coupling, which involves the reaction of 4-ethylphenylamine and 2-methoxy-3-methylbenzoic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, reduce pain sensitivity, and induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-8-10-14(11-9-13)18-17(19)15-7-5-6-12(2)16(15)20-3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
AAAVCZYAFQTSFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)C)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)







![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
